4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Overview
Description
“4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a heteroaryl halide . It is a pyrazole derivative, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” comprises a pyrazole ring bound to a phenyl group . The InChI code is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical form of “4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” can range from a colorless to yellow liquid or semi-solid or solid . The molecular weight is 291.07 .Scientific Research Applications
Structural and Tautomeric Insights
The structural and tautomeric properties of 4-bromo substituted 1H-pyrazoles, including 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole, have been extensively studied. These studies reveal insights into the tautomerism in both solid-state and solution, providing valuable information on the behavior and stability of different tautomers. Understanding these properties is crucial for the design and development of new materials and pharmaceuticals (Trofimenko et al., 2007).
Synthesis and Antimicrobial Applications
The synthesis of derivatives related to 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has led to the discovery of compounds with notable antimicrobial properties. These derivatives demonstrate significant activity against a range of pathogenic fungi and bacteria, highlighting the potential of these molecules in developing new antimicrobial agents (Farag et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOQMKZOPXCXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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